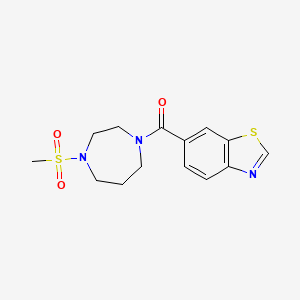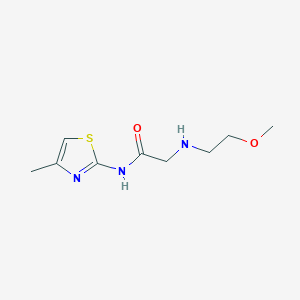![molecular formula C15H22N2O2 B7539146 N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide (also known as AZD-5213) is a chemical compound that belongs to the class of azepane carboxamides. It has been identified as a promising drug candidate for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Mechanism of Action
AZD-5213 acts as a selective antagonist of the M3 muscarinic receptor, which is involved in the regulation of bronchial smooth muscle tone. By blocking this receptor, AZD-5213 can cause relaxation of the bronchial smooth muscle, leading to bronchodilation.
Biochemical and Physiological Effects:
AZD-5213 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway resistance and increase lung function in animal models of respiratory disorders. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of lung inflammation.
Advantages and Limitations for Lab Experiments
AZD-5213 has several advantages for lab experiments. It has a high selectivity for the M3 muscarinic receptor, which makes it a useful tool for studying the role of this receptor in respiratory disorders. Additionally, it has been shown to have a long duration of action, which can be useful in studies that require prolonged bronchodilation.
However, there are some limitations to the use of AZD-5213 in lab experiments. It has a low solubility in water, which can make it difficult to administer. Additionally, it has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of AZD-5213. One area of research could be the development of more effective formulations of the drug that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of AZD-5213 in other respiratory disorders, such as cystic fibrosis and pulmonary fibrosis. Finally, the role of the M3 muscarinic receptor in other physiological processes could be further explored using AZD-5213 as a tool.
Synthesis Methods
AZD-5213 can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 6-bromo-1-hexanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 1,6-dichloroazepane in the presence of triethylamine and triphenylphosphine to yield AZD-5213.
Scientific Research Applications
AZD-5213 has been extensively studied for its potential therapeutic applications in respiratory disorders. It has been shown to have bronchodilatory effects, which can help in the treatment of COPD and asthma. Additionally, it has been shown to have anti-inflammatory effects, which can further aid in the treatment of these disorders.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-13(7-9-14)12-16-15(18)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTWAVMTQIGFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)


![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)